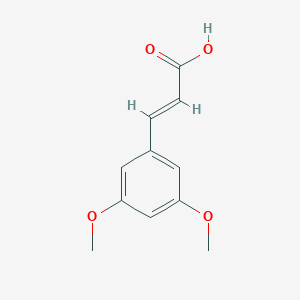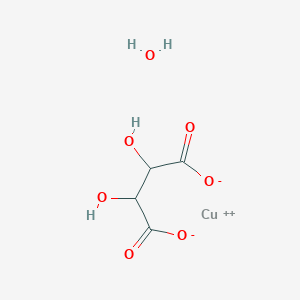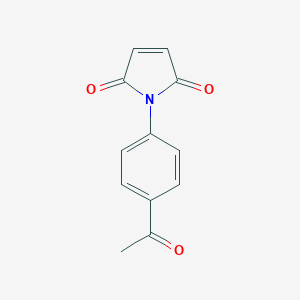
1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione
Overview
Description
1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione is a compound belonging to the class of cyclic imides. Cyclic imides are known for their diverse array of bioactivities, which include anti-inflammatory, anticancer, and antimicrobial properties
Mechanism of Action
Target of Action
The primary targets of 1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione are the carbonic anhydrase (hCAs) and acetylcholinesterase (AChE) enzymes . These enzymes play crucial roles in various physiological processes. Carbonic anhydrases are involved in maintaining acid-base balance in the body, while acetylcholinesterase is responsible for the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft.
Mode of Action
This compound interacts with its targets by inhibiting their activities . The compound binds to the active sites of the hCAs and AChE enzymes, preventing them from catalyzing their respective reactions. This results in changes in the physiological processes regulated by these enzymes.
Biochemical Pathways
The inhibition of hCAs and AChE enzymes affects several biochemical pathways. The inhibition of hCAs can disrupt the regulation of pH in various body tissues, affecting processes such as respiration and the transport of carbon dioxide and oxygen . On the other hand, the inhibition of AChE can lead to an increase in the concentration of acetylcholine in the synaptic cleft, affecting nerve impulse transmission .
Result of Action
The inhibition of hCAs and AChE enzymes by this compound can have various molecular and cellular effects. For instance, the inhibition of hCAs can disrupt the balance of pH in the body, potentially leading to conditions such as metabolic acidosis or alkalosis . The inhibition of AChE can lead to an overstimulation of cholinergic neurons, potentially resulting in symptoms such as muscle weakness and fatigue .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ability to bind to its targets . Additionally, factors such as temperature and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets .
Biochemical Analysis
Biochemical Properties
1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione has been found to interact with enzymes such as carbonic anhydrase (hCAs) and acetylcholinesterase (AChE) . The compound exhibits inhibitory properties against these enzymes, with Ki values indicating a potent inhibition effect .
Cellular Effects
The effects of this compound on cells are primarily related to its interactions with the aforementioned enzymes. By inhibiting these enzymes, the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, leading to enzyme inhibition or activation . These interactions can result in changes in gene expression, further influencing cellular processes .
Metabolic Pathways
The compound’s interactions with enzymes suggest it may be involved in certain metabolic processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-acetylphenyl)-1H-pyrrole-2,5-dione can be achieved through a one-pot, economical, and efficient method. The reaction involves the Michael addition of aromatic alcohols to N-(4-acetylphenyl)maleic imide, resulting in the formation of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones . This reaction is typically carried out in water, which is an environmentally benign solvent, and does not require any catalyst .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of water as a solvent and the absence of hazardous chemicals make the synthetic route suitable for scaling up to industrial production.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:
Michael Addition: This reaction involves the addition of nucleophiles to α,β-unsaturated carbonyl compounds.
Oxidation and Reduction:
Common Reagents and Conditions:
Michael Addition: Aromatic alcohols are commonly used as nucleophiles in the presence of water as a solvent.
Oxidation and Reduction: Common oxidizing agents like potassium permanganate and reducing agents like sodium borohydride may be used, but specific details are not available.
Major Products Formed: The major products formed from the Michael addition reaction are 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones .
Scientific Research Applications
1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione has several scientific research applications, including:
Comparison with Similar Compounds
1-(4-Acetylphenyl)imidazole: This compound shares a similar acetylphenyl group but differs in its core structure.
N-(4-Acetylphenyl)maleic imide: This compound is a precursor in the synthesis of 1-(4-acetylphenyl)-1H-pyrrole-2,5-dione.
Properties
IUPAC Name |
1-(4-acetylphenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c1-8(14)9-2-4-10(5-3-9)13-11(15)6-7-12(13)16/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGBKWSEHGAUNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10148462 | |
| Record name | 1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10148462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082-85-5 | |
| Record name | N-(4-Acetylphenyl)maleimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1082-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Acetylphenyl)maleimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001082855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1082-85-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209075 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10148462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-acetylphenyl)-1H-pyrrole-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.824 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(4-Acetylphenyl)maleimide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PPX4Y26HKM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
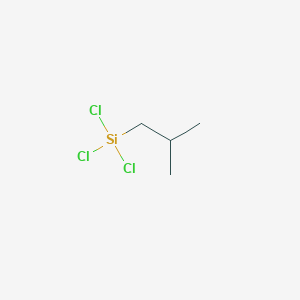
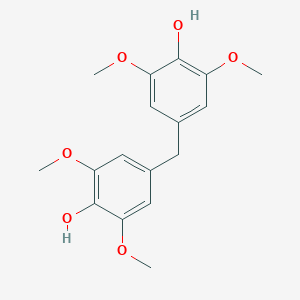
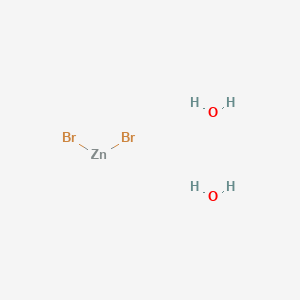
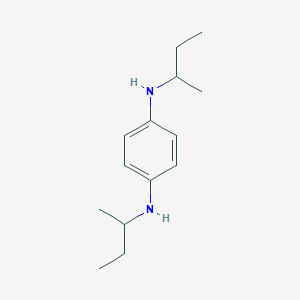
![(1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one](/img/structure/B92298.png)

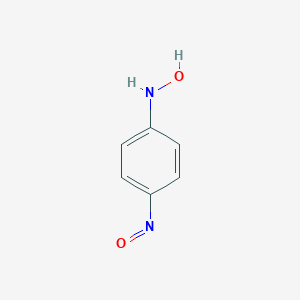
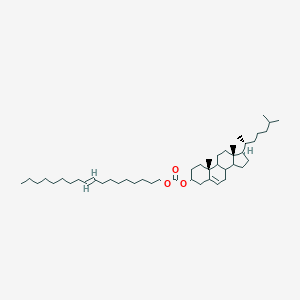
![1-[2-(DIMETHYLAMINO)ETHYL]-4-METHOXYPHENANTHREN-3-OL](/img/structure/B92304.png)
![Tetrabenzo[a,cd,j,lm]perylene](/img/structure/B92305.png)
